molecular formula C25H27NO3 B12429587 4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol

4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol

Cat. No.: B12429587
M. Wt: 392.5 g/mol
InChI Key: JYBJJTCUEOUMEV-HWMGMXKWSA-N
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Description

4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol is a synthetic organic compound with a complex structure. It is characterized by the presence of multiple phenyl groups and a trideuteriomethylamino group, which makes it unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the phenyl groups, followed by the introduction of the trideuteriomethylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol is unique due to the presence of the trideuteriomethylamino group, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C25H27NO3

Molecular Weight

392.5 g/mol

IUPAC Name

4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol

InChI

InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24+/i2D3

InChI Key

JYBJJTCUEOUMEV-HWMGMXKWSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCOC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)O)/C3=CC=C(C=C3)O

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O

Origin of Product

United States

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